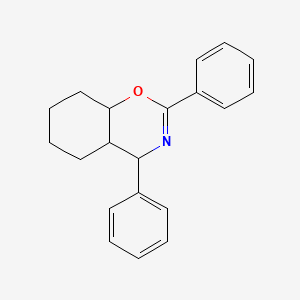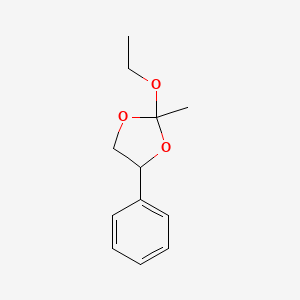![molecular formula C13H19NO2 B14563656 2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 61559-90-8](/img/structure/B14563656.png)
2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties It consists of a phenylprop-2-en-1-yl group attached to an azanediyl group, which is further connected to two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of 3-phenylprop-2-en-1-ol with an appropriate azanediyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylprop-2-en-1-yl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) can yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl group can interact with various receptors or enzymes, leading to a cascade of biochemical events. The azanediyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) include:
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of the target compound.
Cinnamyl alcohol: A structurally related compound with similar chemical properties.
Phenylprop-2-en-1-amine: Another related compound with potential biological activity.
Uniqueness
What sets 2,2’-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol) apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61559-90-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-phenylprop-2-enyl)amino]ethanol |
InChI |
InChI=1S/C13H19NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-7,15-16H,8-12H2 |
InChI Key |
UGQJYJQCWDHQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
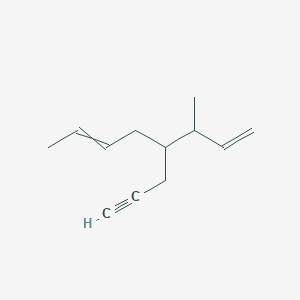

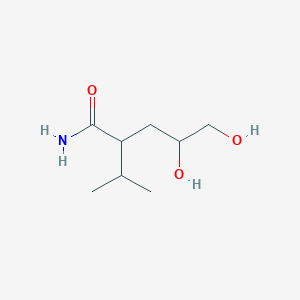
![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)
![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)
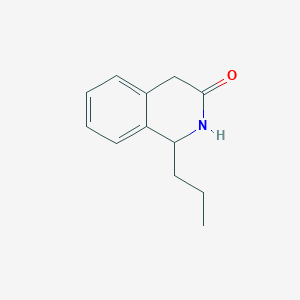
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)

